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Compound of Interest

Compound Name: Aeruginosin B

Cat. No.: B1666624

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Aeruginosin 98B, a potent
serine protease inhibitor. The synthesis follows the convergent strategy developed by Trost et
al., which involves the preparation of four key fragments followed by their sequential coupling
and final modifications.[1][2] This approach allows for flexibility in analog synthesis and
provides a reliable route to this complex natural product.

Retrosynthetic Analysis

The total synthesis of Aeruginosin 98B is based on a convergent approach, dissecting the
molecule into four key building blocks: the protected 2-carboxy-6-hydroxyoctahydroindole
(Choi) core (7), a protected 4-hydroxyphenyl lactic acid (Hpla) derivative (5), a bis-protected
agmatine (6), and D-allo-isoleucine (8).[1][2] The central Choi core is synthesized via a key
Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA). The Hpla fragment is
prepared using a Sharpless asymmetric dihydroxylation. These fragments are then coupled
sequentially to construct the full peptide backbone.
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Caption: Retrosynthetic analysis of Aeruginosin 98B.

Experimental Protocols
I. Synthesis of the Protected Choi Core Fragment

The synthesis of the central Choi core is achieved through a multi-step sequence, with the key
transformation being a diastereoselective Pd-catalyzed intramolecular asymmetric allylic

alkylation.

Overall Workflow for Protected Choi Core Synthesis

4-Methoxyphenol Multi-step sequence Allylic Carbonate Precursor Pd-catalyzed AAA Hexahydroindole Derivative Reduction & Protection Protected Choi Amino Alcohol
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Caption: Workflow for the synthesis of the protected Choi core.

Protocol:

o Synthesis of Allylic Carbonate Precursor: The synthesis starts from 4-methoxyphenol and
proceeds through a Birch reduction, silylation, dihydroxylation, and functional group

manipulations to yield the key allylic carbonate precursor.
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» Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The diastereomeric mixture of the
allylic carbonate is subjected to a Pd-catalyzed intramolecular AAA reaction using a racemic
phosphine ligand to yield the hexahydroindole derivative with high diastereoselectivity.

» Diastereoselective Reduction and Protection: The resulting olefin is reduced, and the amino
group is benzylated to afford the protected Choi amino alcohol.

Il. Synthesis of the Protected Hpla Fragment

The protected (R)-4-hydroxyphenyl lactic acid (Hpla) fragment is synthesized from ethyl
cinnamate using a Sharpless asymmetric dihydroxylation to establish the desired
stereochemistry.

Protocol:

o Sharpless Asymmetric Dihydroxylation: Ethyl cinnamate is treated with AD-mix-a to yield the
corresponding diol with high enantiomeric excess.[1]

e Reductive Removal of Benzylic Hydroxyl Group: The benzylic hydroxyl group of the diol is
removed using triethylsilane and trifluoroacetic acid.[1]

« Silyl Protection: The remaining hydroxyl group is protected as a triisopropylsilyl (TIPS) ether.

lll. Synthesis of the Protected Agmatine Fragment

The protected agmatine fragment is prepared from N-Boc-1,4-diaminobutane.
Protocol:

» Guanidinylation: N-Boc-1,4-diaminobutane is reacted with N,N'-bis(benzyloxycarbonyl)-1H-
pyrazole-1-carboxamidine to install the protected guanidine group.[1]

e Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the
desired bis-Cbz-protected agmatine.[1]

IV. Assembly of the Tetrapeptide and Final Steps
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The four fragments are coupled sequentially, followed by sulfation and global deprotection to
yield Aeruginosin 98B.

Overall Workflow for Aeruginosin 98B Assembly
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Caption: Final assembly and modification steps for Aeruginosin 98B.

Protocol:

Dipeptide Formation: The protected Hpla fragment is coupled with D-allo-isoleucine methyl
ester using a standard peptide coupling reagent such as TBTU.

o Tripeptide Formation: The resulting dipeptide is hydrolyzed and then coupled with the
protected Choi fragment.

o Tetrapeptide Formation: The tripeptide is subsequently coupled with the protected agmatine
fragment.

» Sulfation: The hydroxyl group on the Choi core is sulfated using a sulfur trioxide pyridine
complex.[1]

o Global Deprotection: The remaining protecting groups (TIPS, Bn, and Cbz) are removed to
yield Aeruginosin 98B.[1]

 Purification: The final product is purified by reverse-phase HPLC.[1]

Quantitative Data Summary
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Step Product Yield (%) Notes
Hpla Synthesis
Sharpless Asymmetric o ]
) ) Diol intermediate 86 >99% ee
Dihydroxylation
Reduction of Benzylic
a-Hydroxyester 80
Hydroxyl
TIPS Protection Protected Hpla 79
Agmatine Synthesis
o ) N,N'-bis(Cbz)-N"-Boc-
Guanidinylation ] 65
agmatine
Boc Deprotection Protected Agmatine 95
Choi Core Synthesis
Hexahydroindole 11:1 diastereomeric
Pd-catalyzed AAA 0 96 )
derivative ratio
Reduction & Protected Choi Amino
) 89 Over two steps
Benzylation Alcohol
) Deprotected Choi
Hydrogenation ] 92
Amino Alcohol
Peptide Assembly &
Final Steps
Over two steps
Hpla + D-allo-lle ) ) )
) Dipeptide 73 (hydrolysis and
Coupling )
coupling)
) ) ) Over two steps
Dipeptide + Choi ] ] ]
) Tripeptide 69 (hydrolysis and
Coupling ]
coupling)
Sulfation Sulfated Tetrapeptide 75
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Final Deprotection & o
. Aeruginosin 98B 98
Purification

Note: Yields are as reported by Trost et al. and may vary depending on experimental
conditions.[1]

This protocol provides a comprehensive guide for the total synthesis of Aeruginosin 98B. The
modular nature of this synthetic route offers opportunities for the creation of novel analogs for
structure-activity relationship studies and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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